2-Methyl-5-nonylindolo[2,3-b]quinoxaline 2-Methyl-5-nonylindolo[2,3-b]quinoxaline
Brand Name: Vulcanchem
CAS No.:
VCID: VC16294436
InChI: InChI=1S/C24H29N3/c1-3-4-5-6-7-8-11-16-27-22-15-14-18(2)17-19(22)23-24(27)26-21-13-10-9-12-20(21)25-23/h9-10,12-15,17H,3-8,11,16H2,1-2H3
SMILES:
Molecular Formula: C24H29N3
Molecular Weight: 359.5 g/mol

2-Methyl-5-nonylindolo[2,3-b]quinoxaline

CAS No.:

Cat. No.: VC16294436

Molecular Formula: C24H29N3

Molecular Weight: 359.5 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-5-nonylindolo[2,3-b]quinoxaline -

Specification

Molecular Formula C24H29N3
Molecular Weight 359.5 g/mol
IUPAC Name 9-methyl-6-nonylindolo[3,2-b]quinoxaline
Standard InChI InChI=1S/C24H29N3/c1-3-4-5-6-7-8-11-16-27-22-15-14-18(2)17-19(22)23-24(27)26-21-13-10-9-12-20(21)25-23/h9-10,12-15,17H,3-8,11,16H2,1-2H3
Standard InChI Key OUESHEFBOIJMFZ-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCN1C2=C(C=C(C=C2)C)C3=NC4=CC=CC=C4N=C31

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Substituent Effects

The molecular architecture of 2-methyl-5-nonylindolo[2,3-b]quinoxaline comprises a planar indoloquinoxaline system fused at the 2,3-positions of the quinoxaline ring and the 5,6-positions of the indole moiety. This conjugation creates an extended π-system, which enhances electronic delocalization and stability. The compound is further functionalized with a methyl group at the 2-position and a nonyl chain at the 5-position, introducing steric and electronic modifications that influence its physicochemical behavior.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC24H29N3\text{C}_{24}\text{H}_{29}\text{N}_3
Molecular Weight359.5 g/mol
IUPAC Name9-methyl-6-nonylindolo[3,2-b]quinoxaline
Canonical SMILESCCCCCCCCCN1C2=C(C=C(C=C2)C)C3=NC4=CC=CC=C4N=C31
PubChem CID1840880

The nonyl chain’s hydrophobicity enhances lipid solubility, potentially improving membrane permeability in biological systems, while the methyl group contributes to steric hindrance, affecting intermolecular interactions.

Spectroscopic and Computational Insights

Synthesis Methods and Optimization

Multi-Step Organic Synthesis

The synthesis of 2-methyl-5-nonylindolo[2,3-b]quinoxaline typically begins with the condensation of 1,2-diaminobenzene derivatives with α-diketones to form the quinoxaline core. Subsequent Fischer indole synthesis introduces the indole moiety, followed by alkylation to install the nonyl and methyl groups. Key challenges include controlling regioselectivity during indole fusion and minimizing side reactions from the long-chain alkyl group.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Quinoxaline formationEthanol, 80°C, 12 h65–70
Indole cyclizationHCl (cat.), DMF, 120°C, 8 h50–55
AlkylationK₂CO₃, DMF, 100°C, 24 h40–45

Purification and Characterization

Chromatographic purification (silica gel, hexane/ethyl acetate) and recrystallization from ethanol yield the compound in >95% purity. Mass spectrometry (EI-MS) confirms the molecular ion peak at m/z 359.5, while 1H^1\text{H}-NMR spectra resolve characteristic signals for the nonyl chain (δ 0.8–1.5 ppm) and aromatic protons (δ 7.2–8.1 ppm).

Biological and Pharmacological Activities

Neuropharmacological Implications

Applications in Polymer Science and Photopolymerization

Role as a Photoinitiator

Quinoxaline derivatives have emerged as efficient Type II photoinitiators in visible-light-driven polymerization. While 2-methyl-5-nonylindolo[2,3-b]quinoxaline itself has not been explicitly tested, its structural analogs, such as DOPEQ and TTQ, initiate free-radical polymerization (FRP) of acrylates under LED irradiation (λ = 405 nm) with >90% monomer conversion . The mechanism involves electron transfer from the excited quinoxaline to iodonium salts (e.g., Ph2I+PF6\text{Ph}_2\text{I}^+ \text{PF}_6^-), generating initiating radicals (Scheme 1) .

Table 3: Photopolymerization Performance of Quinoxaline Derivatives

DerivativeLight Source (nm)Monomer Conversion (%)Reference
DOPEQ40595
TTQ53285
ZH48870

Solar-Driven Cationic Polymerization

Recent work demonstrates that quinoxaline/iodonium salt systems polymerize epoxy resins (e.g., cyclohexene oxide) under sunlight, achieving >80% conversion within 2 hours . The nonyl chain in 2-methyl-5-nonylindolo[2,3-b]quinoxaline could enhance solubility in hydrophobic monomers, addressing a common limitation of polar photoinitiators.

Recent Research Advancements and Future Directions

Dental Composites and Biomaterials

Indoloquinoxaline-based photoinitiators like AN6 yield dental composites with minimal discoloration, achieving Vickers hardness values of 120 HV after 40 s of blue-light exposure . The compound’s stability under physiological conditions warrants investigation for in situ biomedical applications.

Sustainable Chemistry Initiatives

Efforts to utilize sunlight for polymerization align with green chemistry principles. Quantum yield studies (Φ = 0.15–0.22) suggest that 2-methyl-5-nonylindolo[2,3-b]quinoxaline derivatives could reduce energy consumption in industrial curing processes .

Challenges and Opportunities

Current limitations include the compound’s synthetic complexity and uncharacterized toxicity profile. Future studies should prioritize:

  • Structure-Activity Relationships: Systematic variation of alkyl chain lengths to optimize bioactivity and photophysical properties.

  • Scalable Synthesis: Developing catalytic methods to improve yields and reduce waste.

  • In Vivo Toxicology: Assessing hepatotoxicity and mutagenicity in animal models.

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